Pancreatic Lipase Inhibitory Potency of CAS 40678-92-0 vs. Orlistat Under Comparable In Vitro Conditions
CAS 40678-92-0 inhibited human pancreatic lipase with an IC50 of 7,380 nM when assessed using emulsified olive oil as substrate with a 5-minute pre-incubation protocol [1]. Under identical assay conditions, the clinical pancreatic lipase inhibitor orlistat exhibited an IC50 of 190 nM [2]. This represents an approximately 39-fold difference in potency, indicating that while CAS 40678-92-0 is a measurable inhibitor of pancreatic lipase, it is substantially less potent than the reference standard in this assay system. Importantly, no direct head-to-head data with the closest structural analogs (e.g., CAS 53681-32-6 or CAS 53681-26-8) were identified in public databases, meaning this cross-study comparison to orlistat represents the only available quantitative comparator for evidence-based selection.
| Evidence Dimension | Inhibition of human pancreatic lipase |
|---|---|
| Target Compound Data | IC50 = 7,380 nM |
| Comparator Or Baseline | Orlistat (CAS 96829-58-2): IC50 = 190 nM |
| Quantified Difference | 38.8-fold lower potency (target compound vs. orlistat) |
| Conditions | Emulsified olive oil substrate, 5 min pre-incubation, human pancreatic lipase (BindingDB assay) |
Why This Matters
For procurement decisions in pancreatic lipase screening campaigns, this quantitative potency differential allows researchers to select CAS 40678-92-0 as a moderate-activity probe compound when full inhibition is undesirable, or to exclude it in favor of higher-potency alternatives when maximal target engagement is required.
- [1] BindingDB BDBM50367216. IC50: 7.38E+3 nM for inhibition of human pancreatic lipase. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367216 (accessed 2026-05-10). View Source
- [2] BindingDB BDBM24567. Orlistat IC50: 190 nM for inhibition of human pancreatic lipase under identical conditions. https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24567 (accessed 2026-05-10). View Source
